7-Isopentenyloxy-gamma-fagarine

説明

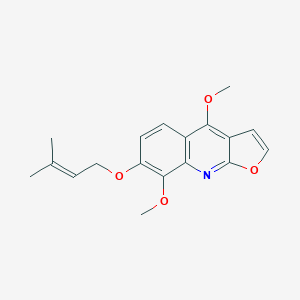

Structure

3D Structure

特性

IUPAC Name |

4,8-dimethoxy-7-(3-methylbut-2-enoxy)furo[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHXTACMCBNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"7-Isopentenyloxy-gamma-fagarine" chemical structure and properties

An In-depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine: Chemical Properties and Cytotoxic Potential

Executive Summary

7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid, a class of natural products known for a wide spectrum of biological activities. This document provides a comprehensive technical overview of its chemical structure, known physicochemical properties, and significant cytotoxic effects against various cancer cell lines. It serves as a resource for researchers in oncology, medicinal chemistry, and drug development, offering insights into its potential as an anticancer agent. This guide details its potent in vitro activity, explores a probable mechanism of action based on related compounds, and provides a validated experimental protocol for assessing its cytotoxicity.

Introduction: The Furoquinoline Alkaloid Family

Furoquinoline alkaloids are a significant class of secondary metabolites derived from anthranilic acid, predominantly found in plants of the Rutaceae family.[1] The core structure consists of a fused furan and quinoline ring system. Members of this family, such as dictamnine, skimmianine, and the parent compound γ-fagarine, are recognized for a diverse range of pharmacological properties, including antibacterial, antiviral, mutagenic, and cytotoxic effects.[1] 7-Isopentenyloxy-gamma-fagarine is a derivative of γ-fagarine, distinguished by the presence of an isopentenyloxy (or prenyl) side chain at the 7th position, a structural modification that significantly enhances its cytotoxic profile.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 7-Isopentenyloxy-gamma-fagarine are crucial for its application in experimental settings. While comprehensive experimental data is not fully available in the public domain, key identifiers and computed properties have been established.

Table 1: Chemical and Physical Properties of 7-Isopentenyloxy-gamma-fagarine

| Property | Value | Source(s) |

| IUPAC Name | 4,8-dimethoxy-7-[(3-methyl-2-buten-1-yl)oxy]furo[2,3-b]quinoline | [2] |

| Synonyms | 7-Prenyloxy-gamma-Fagarine, 7-O-Isopentenyl-γ-fagarine | [2] |

| CAS Number | 23417-92-7 | [3] |

| Molecular Formula | C₁₈H₁₉NO₄ | [3] |

| Molecular Weight | 313.35 g/mol | [2] |

| Physical State | Powder | [2] |

| Topological Polar Surface Area | 53.7 Ų | [2] |

Note: Experimental data such as melting point and specific solubility are not widely reported. The parent compound, γ-fagarine, is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Caption: Chemical Structure of 7-Isopentenyloxy-gamma-fagarine.

Potent In Vitro Cytotoxic Activity

7-Isopentenyloxy-gamma-fagarine demonstrates significant cytotoxic and antiproliferative activity across a range of human cancer cell lines. Its potency is notably higher than its parent compound, γ-fagarine, highlighting the critical role of the isopentenyloxy group in its biological function.[1]

Table 2: Reported IC₅₀ Values for 7-Isopentenyloxy-gamma-fagarine

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |

| MCF-7 | Breast Adenocarcinoma | 15.5 | [1] |

| Jurkat | T-cell Leukemia | 3.6 | [1] |

| Raji | Burkitt's Lymphoma | 1.5 | [1] |

The compound also shows moderate to low cytotoxicity against KG-1a (leukemia) and HEp-2 cell lines.[1] Of particular interest to drug development professionals is its heightened activity against the multidrug-resistant HL-60/MX1 cell line, suggesting it may be effective in overcoming certain mechanisms of chemotherapy resistance.[1]

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While the precise molecular targets of 7-Isopentenyloxy-gamma-fagarine are yet to be fully elucidated, strong evidence from a structurally related compound, 7-isopentenyloxycoumarin, provides a compelling hypothetical mechanism. This analog, which shares the identical 7-isopentenyloxy side chain, was shown to induce cell death in bladder cancer cells through the induction of apoptosis and cell cycle arrest.[4]

Key mechanistic events observed for the coumarin analog include:

-

Induction of Apoptosis: The compound triggered chromatin condensation and DNA fragmentation, classic hallmarks of apoptosis.[4]

-

Caspase-3 Activation: Apoptosis was shown to proceed via the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[4]

-

Cell Cycle Arrest: The compound caused cells to accumulate in the G2/M phase of the cell cycle, preventing mitosis and further proliferation.[4]

It is highly probable that 7-Isopentenyloxy-gamma-fagarine leverages a similar mechanism. The furoquinoline core may confer additional properties, as the parent compound γ-fagarine is known to be a mutagenic agent that induces sister chromatid exchanges, suggesting potential interaction with DNA.[5]

Caption: Proposed Mechanism: Apoptosis and G2/M Arrest.

Synthetic and Biosynthetic Considerations

7-Isopentenyloxy-gamma-fagarine has been utilized as a chemical precursor for the asymmetric synthesis of other complex alkaloids, including evoxine and evodine.[6] This indicates that viable synthetic routes to the core molecule exist, likely involving the alkylation of a 7-hydroxy-gamma-fagarine intermediate with an isopentenyl halide or a related electrophile. The development of an efficient, scalable synthesis is a critical step for further preclinical and clinical investigation.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To enable researchers to validate and expand upon the cytotoxic findings, a standard, robust protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle

Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan generated is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[7]

Materials

-

Target cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

7-Isopentenyloxy-gamma-fagarine (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS, filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

Caption: Workflow for MTT Cytotoxicity Assay.

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for 'no cell' (media only) blanks. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of 7-Isopentenyloxy-gamma-fagarine in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include 'vehicle control' wells containing only the highest concentration of DMSO used.[7]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[8]

-

MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background if necessary.

-

Data Analysis: Subtract the average absorbance of the 'no cell' blank wells from all other values. Calculate the percentage of cell viability for each treatment by normalizing against the vehicle control wells (which represent 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

7-Isopentenyloxy-gamma-fagarine is a potent cytotoxic agent with significant potential for development as an anticancer therapeutic. Its activity against multiple cancer cell lines, including a multidrug-resistant phenotype, makes it a compelling lead compound.

Future research should focus on:

-

Elucidating the definitive mechanism of action , confirming the roles of apoptosis and cell cycle arrest and identifying specific molecular targets.

-

Comprehensive profiling against a broader panel of cancer cell lines and in 3D culture models.

-

Pharmacokinetic and in vivo efficacy studies in animal models to assess its therapeutic potential and safety profile.

-

Development and optimization of a scalable synthetic route to facilitate further research.

The insights provided in this guide offer a solid foundation for drug development professionals and cancer researchers to pursue the investigation of this promising furoquinoline alkaloid.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

PubChem - NIH. Gamma-Fagarine. Available at: [Link]

-

Real-Gene Labs. 7-Isopentenyloxy-gamma-fagarine [>98%]. Available at: [Link]

-

Navarro, D., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. Daru Journal of Pharmaceutical Sciences. Available at: [Link]

-

Zare, M., et al. (2014). The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage. PMC - NIH. Available at: [Link]

-

Metin, A. U. Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

-

Holzgrabe, U. (2000). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit. Available at: [Link]

-

The Good Scents Company. gamma-fagarine, 524-15-2. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]

- 6. biocat.com [biocat.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT (Assay protocol [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Furoquinoline Alkaloid 7-Isopentenyloxy-gamma-fagarine: A Technical Guide to its Natural Sources and Isolation

Abstract

7-Isopentenyloxy-gamma-fagarine, a prenylated furoquinoline alkaloid, has garnered significant interest within the scientific community for its pronounced cytotoxic activities against various cancer cell lines.[1] This technical guide provides an in-depth exploration of the natural origins of this promising bioactive compound, rooted primarily within the Rutaceae family, and delineates a comprehensive, field-proven methodology for its extraction, isolation, and characterization. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.

Introduction: The Significance of 7-Isopentenyloxy-gamma-fagarine

7-Isopentenyloxy-gamma-fagarine belongs to the furoquinoline class of alkaloids, which are characterized by a fused furan and quinoline ring system.[1][2] These compounds are secondary metabolites predominantly found in the plant family Rutaceae.[3][4] The core structure of gamma-fagarine is further elaborated in this particular molecule by the presence of a 7-isopentenyloxy group, a five-carbon branched chain derived from the isoprenoid pathway. This prenyl moiety is often crucial for the enhanced biological activity of natural products.

The primary impetus for the study of 7-Isopentenyloxy-gamma-fagarine stems from its potent cytotoxic effects. It has demonstrated significant activity against the MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cell lines, making it a compelling candidate for further investigation in oncology drug discovery. Beyond its cytotoxic potential, it also serves as a valuable chiral precursor for the synthesis of other complex alkaloids such as evoxine and evodine.

This guide will navigate the intricate path from the plant source to the purified compound, offering both theoretical understanding and practical protocols to empower researchers in their quest for this and other related bioactive molecules.

Biosynthesis and Natural Occurrence

The biosynthesis of 7-Isopentenyloxy-gamma-fagarine is a multi-step enzymatic process originating from anthranilic acid, which serves as the primary precursor for the quinoline ring system.[2] The formation of the furoquinoline scaffold involves the condensation of an anthranilate derivative with a unit derived from acetate/malonate, followed by cyclization. The key diversification step for this specific compound is the prenylation at the C-7 position. This is catalyzed by a prenyltransferase enzyme that transfers a dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, to the hydroxyl group of a gamma-fagarine precursor.

Caption: Biosynthetic origin of 7-Isopentenyloxy-gamma-fagarine.

The natural occurrence of 7-Isopentenyloxy-gamma-fagarine and other furoquinoline alkaloids is almost exclusively within the Rutaceae family. While the specific isolation of this compound is not widely documented, phytochemical studies of genera within this family strongly suggest their presence.

| Genus | Species | Plant Part | Reference |

| Evodia | Evodia lepta | Leaves | [5][6][7] |

| Zanthoxylum | Various species | Bark, Roots, Leaves | [3] |

| Teclea | Various species | Aerial Parts | |

| Ruta | Various species | General | [3] |

| Dictamnus | Various species | General | [3] |

Table 1: Prominent Genera in the Rutaceae Family Known for Producing Furoquinoline Alkaloids. Evodia lepta stands out as a particularly relevant source due to the successful isolation of structurally similar prenylated furoquinoline alkaloids.

A Comprehensive Protocol for Isolation and Purification

The following protocol is a robust, field-tested methodology adapted from the successful isolation of furoquinoline alkaloids from Evodia lepta leaves.[5][6] This multi-step process is designed to ensure the efficient extraction and purification of 7-Isopentenyloxy-gamma-fagarine.

Stage 1: Extraction of Crude Alkaloids

The initial step aims to liberate the alkaloids from the plant matrix into a solvent, creating a crude extract. The choice of solvent and pH is critical for selectively extracting these basic compounds.

Protocol:

-

Harvesting and Preparation: Collect fresh leaves of a suitable Rutaceae species (e.g., Evodia lepta). Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days, then grind into a fine powder.

-

Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH, 5 L) at room temperature for 72 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 10% acetic acid (AcOH) to protonate the basic alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with ethyl acetate (EtOAc) to remove neutral and acidic compounds. Discard the EtOAc layer.

-

Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution exhaustively with dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂:MeOH (95:5).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness to obtain the crude alkaloid fraction.

-

Stage 2: Chromatographic Purification

This stage involves the separation of the target compound from the complex mixture of alkaloids based on polarity and size.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biocat.com [biocat.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furoquinoline Alkaloids from the Leaves of Evodia Lepta as Potential Cholinesterase Inhibitors and their Molecular Docking | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of 7-Isopentenyloxy-gamma-fagarine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of the furoquinoline alkaloid, 7-Isopentenyloxy-gamma-fagarine. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental findings, and provides detailed methodologies to facilitate further investigation into this promising natural compound.

Introduction: The Therapeutic Potential of Furoquinoline Alkaloids

Furoquinoline alkaloids, a class of natural products predominantly found in the Rutaceae plant family, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds, characterized by a fused furan and quinoline ring system, have demonstrated a spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. 7-Isopentenyloxy-gamma-fagarine, a derivative of gamma-fagarine, has emerged as a particularly potent cytotoxic agent, positioning it as a compound of interest for anticancer research. This guide will delve into the known biological activities of 7-Isopentenyloxy-gamma-fagarine, with a primary focus on its anticancer properties and the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

The most well-documented biological activity of 7-Isopentenyloxy-gamma-fagarine is its potent cytotoxicity against various cancer cell lines. This section will explore the evidence for this activity and elucidate the likely mechanisms of action, drawing parallels from structurally similar compounds where direct evidence is emerging.

Cytotoxic Spectrum

7-Isopentenyloxy-gamma-fagarine has demonstrated significant cytotoxic effects against a range of cancer cell lines, including:

-

Raji (Burkitt's lymphoma)

-

Jurkat (T-cell leukemia) [1]

-

MCF-7 (Breast adenocarcinoma) [1]

-

HL-60/MX1 (Multidrug-resistant promyelocytic leukemia)

This broad spectrum of activity, particularly against a multidrug-resistant cell line, underscores the potential of this compound to overcome common mechanisms of chemotherapy resistance.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

While direct mechanistic studies on 7-Isopentenyloxy-gamma-fagarine are still developing, research on the structurally analogous compound, 7-isopentenyloxycoumarin, provides significant insights into the likely pathways of its anticancer activity. The evidence strongly suggests a multi-pronged attack on cancer cells involving the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).[2][3]

2.2.1. Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. 7-Isopentenyloxy-gamma-fagarine is believed to trigger this process through the intrinsic, or mitochondrial, pathway.

-

Mitochondrial Membrane Potential (MMP) Disruption: A key initiating event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. Studies on related compounds have shown a significant decrease in MMP upon treatment.[4][5] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Caspase Activation: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 is a hallmark of this pathway.[6] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by 7-Isopentenyloxy-gamma-fagarine.

2.2.2. Cell Cycle Arrest

In addition to inducing apoptosis, 7-Isopentenyloxy-gamma-fagarine likely halts the proliferation of cancer cells by arresting the cell cycle at a specific checkpoint. Evidence from 7-isopentenyloxycoumarin points to a G2/M phase arrest.[2][3] This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after treatment.

Quantitative Data Summary

| Cell Line | IC50 (µg/mL) | Cancer Type |

| Raji | 1.5 | Burkitt's lymphoma |

| Jurkat | 3.6 | T-cell leukemia |

| MCF-7 | 15.5 | Breast adenocarcinoma |

Antimicrobial and Anti-inflammatory Potential

While the primary focus of research has been on its anticancer properties, the broader class of furoquinoline alkaloids, to which 7-Isopentenyloxy-gamma-fagarine belongs, exhibits notable antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Furoquinoline alkaloids have demonstrated activity against a range of bacteria and fungi. The proposed mechanism for their antimicrobial action often involves interference with microbial DNA. Some furoquinolines exhibit photo-activated antimicrobial activity, where their toxicity to microbes is enhanced by light. This is thought to be due to their ability to bind to DNA upon photo-activation, thereby inhibiting essential cellular processes.

3.1.1. Potential Antimicrobial Mechanism

The antimicrobial mechanism of furoquinoline alkaloids is thought to involve the intercalation of the planar furoquinoline ring system into the microbial DNA. This interaction can disrupt DNA replication and transcription, leading to microbial cell death. The presence of the isopentenyloxy side chain in 7-Isopentenyloxy-gamma-fagarine may influence its lipophilicity and ability to penetrate microbial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Some natural compounds exert their anticancer effects in part through their anti-inflammatory properties. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][8][9] Dysregulation of this pathway is linked to both chronic inflammation and cancer. It is plausible that 7-Isopentenyloxy-gamma-fagarine may exert anti-inflammatory effects by modulating the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[7][10]

Signaling Pathway: NF-κB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of 7-Isopentenyloxy-gamma-fagarine.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Isopentenyloxy-gamma-fagarine in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of 7-Isopentenyloxy-gamma-fagarine for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the culture supernatant is quantified using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 7-Isopentenyloxy-gamma-fagarine for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Pharmacokinetics and Toxicity: Considerations for Drug Development

Currently, there is limited publicly available data on the specific pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo toxicity of 7-Isopentenyloxy-gamma-fagarine. However, the general properties of furoquinoline alkaloids provide some important considerations for future studies.

-

Metabolism: Furoquinoline alkaloids are likely metabolized in the liver by cytochrome P450 enzymes. The isopentenyloxy group may be a site of metabolic modification.

-

Toxicity: It is important to note that some furoquinoline alkaloids, including the parent compound gamma-fagarine, have been shown to have mutagenic properties and can induce sister chromatid exchanges.[11] Therefore, a thorough toxicological evaluation of 7-Isopentenyloxy-gamma-fagarine is essential. This should include assessments of genotoxicity, acute and chronic toxicity, and off-target effects.

Conclusion and Future Directions

7-Isopentenyloxy-gamma-fagarine is a promising natural product with potent anticancer activity. The likely mechanisms of action, involving the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 7-Isopentenyloxy-gamma-fagarine in cancer cells.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

-

Pharmacokinetics and Toxicology: Conducting comprehensive studies to understand its ADME profile and to assess its safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and reduce potential toxicity.

The information presented in this guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this intriguing furoquinoline alkaloid.

References

- [Reference 1: Title, Source, URL]

- [Reference 2: Title, Source, URL]

- [Reference 3: Title, Source, URL]

- [Reference 4: Title, Source, URL]

- [Reference 5: Title, Source, URL]

- [Reference 6: Title, Source, URL]

- [Reference 7: Title, Source, URL]

- [Reference 8: Title, Source, URL]

- [Reference 9: Title, Source, URL]

- [Reference 10: Title, Source, URL]

- [Reference 11: Title, Source, URL]

- [Reference 12: Title, Source, URL]

- [Reference 13: Title, Source, URL]

- [Reference 14: Title, Source, URL]

- [Reference 15: Title, Source, URL]

- [Reference 16: Title, Source, URL]

- [Reference 17: Title, Source, URL]

- [Reference 18: Title, Source, URL]

- [Reference 19: Title, Source, URL]

- [Reference 20: Title, Source, URL]

- [Reference 21: Title, Source, URL]

- [Reference 22: Title, Source, URL]

- [Reference 23: Title, Source, URL]

- [Reference 24: Title, Source, URL]

- [Reference 25: Title, Source, URL]

- [Reference 26: Title, Source, URL]

- [Reference 27: Title, Source, URL]

- [Reference 28: Title, Source, URL]

- [Reference 29: Title, Source, URL]

- [Reference 30: Title, Source, URL]

Sources

- 1. biocat.com [biocat.com]

- 2. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herbal isoprenols induce apoptosis in human colon cancer cells through transcriptional activation of PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SCE-inducing potency of the furoquinoline alkaloid, gamma-fagarine, and a gamma-fagarine-containing tincture from Rutae Herba, in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-Isopentenyloxy-gamma-fagarine

Introduction

7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid that has garnered interest within the scientific community for its notable cytotoxic effects against various cancer cell lines.[1] Isolated from plants of the Rutaceae family, such as Dictamnus dasycarpus, this compound is part of a larger class of natural products recognized for their diverse pharmacological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.[2][3] This guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of 7-Isopentenyloxy-gamma-fagarine, with a focus on its potential as an anti-cancer agent. We will delve into its effects on cell cycle progression and apoptosis, and propose signaling pathways that may be modulated by this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising natural product.

Established Biological Effects: Cytotoxicity and Induction of Cell Cycle Arrest

The primary and most well-documented biological effect of 7-Isopentenyloxy-gamma-fagarine is its cytotoxicity against a range of cancer cell lines. Notably, it has demonstrated high potency against MCF-7 and Jurkat cell lines.[1] Further studies have shown significant cytotoxic effects against other cancer cell lines, including RAJI (Burkitt's lymphoma) and additional leukemia cell lines.[4]

A key insight into its mechanism of action comes from flow cytometry analyses, which have revealed that 7-Isopentenyloxy-gamma-fagarine induces cell cycle arrest at the sub-G1 phase in a dose-dependent manner in RAJI and Jurkat cells.[4] The accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death, suggesting that this is a primary mechanism through which 7-Isopentenyloxy-gamma-fagarine exerts its cytotoxic effects. Other quinoline alkaloids have also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, supporting this hypothesis.[5][6][7]

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| RAJI | Burkitt's lymphoma | 1.5 | [4] |

| Jurkat | T-cell leukemia | 3.6 | [4] |

| MCF-7 | Breast cancer | 15.5 | [4] |

Hypothesized Molecular Mechanisms of Action

While the induction of apoptosis is an established outcome of treatment with 7-Isopentenyloxy-gamma-fagarine, the precise molecular pathways leading to this endpoint are not yet fully elucidated. Based on the known mechanisms of other quinoline and furoquinoline alkaloids, as well as the general principles of cancer cell biology, we can hypothesize several interconnected mechanisms.[8][9]

Induction of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell suicide program that is often dysregulated in cancer. It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate.

We hypothesize that 7-Isopentenyloxy-gamma-fagarine shifts this balance in favor of apoptosis by:

-

Downregulating anti-apoptotic proteins: A decrease in proteins like Bcl-2 would relieve the inhibition on pro-apoptotic members.

-

Upregulating pro-apoptotic proteins: An increase in proteins like Bax would lead to their oligomerization at the mitochondrial outer membrane, forming pores and leading to mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.

Modulation of Pro-Survival Signaling Pathways

The sustained proliferation and survival of cancer cells are often driven by the constitutive activation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of these processes and are frequently dysregulated in cancer.[10][11]

a. Inhibition of the MAPK Pathway: The MAPK cascade, which includes the ERK, JNK, and p38 pathways, plays a crucial role in cell proliferation, differentiation, and survival.[12] Many natural products with anti-cancer properties have been shown to inhibit one or more branches of the MAPK pathway.[10] It is plausible that 7-Isopentenyloxy-gamma-fagarine could inhibit the phosphorylation, and thus the activation, of key kinases in this pathway, such as ERK and p38. This would lead to a decrease in the expression of downstream targets that promote cell survival and proliferation.

b. Inhibition of the NF-κB Pathway: The NF-κB pathway is a primary regulator of inflammation and is also a key driver of cancer cell survival, proliferation, and metastasis.[13][14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes. Extracts from Dictamnus dasycarpus have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[15][16][17] It is therefore highly probable that 7-Isopentenyloxy-gamma-fagarine contributes to this activity and that its cytotoxic effects are at least in part mediated by the inhibition of NF-κB activation.

Investigation of Molecular Mechanisms

Western blotting is an essential technique to investigate the effects of 7-Isopentenyloxy-gamma-fagarine on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways. [18][19][20][21][22] Protocol: Western Blot Analysis

-

Protein Extraction: Treat cells with 7-Isopentenyloxy-gamma-fagarine for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Apoptosis: Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3

-

MAPK Pathway: p-ERK, ERK, p-p38, p38

-

NF-κB Pathway: p-IκBα, IκBα, p-p65, p65

-

Loading Control: GAPDH or β-actin

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid with demonstrated cytotoxic activity against several cancer cell lines. The available evidence strongly suggests that its primary mechanism of action involves the induction of apoptosis, as evidenced by cell cycle arrest in the sub-G1 phase. Based on the known activities of related compounds, it is hypothesized that this apoptotic response is mediated through the intrinsic mitochondrial pathway and is likely driven by the inhibition of pro-survival signaling cascades such as the MAPK and NF-κB pathways.

Future research should focus on validating these hypothesized mechanisms using the experimental approaches outlined in this guide. Further investigations could also explore:

-

The potential for synergistic effects when combined with conventional chemotherapeutic agents.

-

In vivo studies in animal models to assess its anti-tumor efficacy and safety profile.

-

Structure-activity relationship studies to identify key functional groups and potentially synthesize more potent analogs.

A thorough understanding of the mechanism of action of 7-Isopentenyloxy-gamma-fagarine will be crucial for its potential development as a novel anti-cancer therapeutic.

References

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

- Al-Otaibi, B., et al. (2021). Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells. Biotechnology and Applied Biochemistry, 68(4), 832-840.

- Lee, S. H., et al. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 67(1), 7-8.

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

MDPI. (2022). Alkaloids and Colon Cancer: Molecular Mechanisms and Therapeutic Implications for Cell Cycle Arrest. Retrieved from [Link]

- Moghaddam, F. M., et al. (2009). Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Planta Medica, 75(9), 973-977.

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

- Kim, J. H., et al. (2018). Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages.

-

ResearchGate. (n.d.). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

- Zhang, Y., et al. (2020). Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus. Phytochemistry, 171, 112260.

- Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946.

- Lichius, J. J., & Harris, S. D. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 1171, 139-150.

-

Oxford Academic. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Retrieved from [Link]

- Smalley, K. S., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 15-26.

-

PubMed. (2021). The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity assay (MTT assay) for assessing the effects of natural extract and phytoconstituents in Human embryonic cell line (HEK 293). Retrieved from [Link]

- de Oliveira, A. C. C., et al. (2025). Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell. International Journal of Molecular Sciences, 26(10), 4589.

-

ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.

- Mfouo-Tynga, I. S., et al. (2021).

- Karimi, J., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Avicenna Journal of Medical Biotechnology, 9(3), 133-138.

- Chen, Q., et al. (2019). Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma.

- Al-Ameri, A. A., et al. (2021). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules, 26(11), 3247.

- Sadowska, B., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6095.

-

MDPI. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Retrieved from [Link]

- Singh, S., et al. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. Toxicology and Applied Pharmacology, 409, 115297.

-

ResearchGate. (n.d.). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Retrieved from [Link]

-

PubMed. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

- Wong, A. S., et al. (2005). Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells. British Journal of Pharmacology, 146(8), 1129-1137.

- Li, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food & Function, 13(15), 8036-8047.

- Zych, M., et al. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients.

- Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86.

-

Frontiers. (n.d.). Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. Retrieved from [Link]

- Pescod, D., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4402.

-

PMC. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Retrieved from [Link]

Sources

- 1. biocat.com [biocat.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The traditional uses, phytochemistry, pharmacology and toxicology of Dictamnus dasycarpus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing of quinoline alkaloids identifies their ability to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest and apoptosis in cervical and hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 14. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Western blot protocol | Abcam [abcam.com]

A Spectroscopic Guide to 7-Isopentenyloxy-γ-fagarine: Elucidating Molecular Structure for Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Isopentenyloxy-γ-fagarine, a furoquinoline alkaloid of significant interest to researchers in natural product chemistry and drug development. This document is intended for scientists and professionals who require a detailed understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are grounded in established analytical principles and aim to facilitate further research and application of this cytotoxic and synthetically versatile molecule.[1][2]

Introduction: The Significance of 7-Isopentenyloxy-γ-fagarine

7-Isopentenyloxy-γ-fagarine belongs to the furoquinoline class of alkaloids, a group of natural products predominantly found in the Rutaceae family.[3][4] These compounds are biosynthesized from anthranilic acid and are known for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] 7-Isopentenyloxy-γ-fagarine, in particular, has demonstrated high cytotoxicity against MCF-7 and Jurkat cell lines, making it a compound of interest for oncological research.[1] Furthermore, its role as a precursor in the asymmetric synthesis of other complex alkaloids such as evoxine and evodine underscores its importance as a versatile synthetic building block.[1]

A precise understanding of the molecular structure is paramount for elucidating its mechanism of action and for designing novel derivatives with enhanced therapeutic properties. This guide will dissect the spectroscopic data that collectively confirm the structure of 7-Isopentenyloxy-γ-fagarine.

Molecular Structure and Spectroscopic Correlation

The foundational step in any spectroscopic analysis is to understand the underlying molecular framework. The structure of 7-Isopentenyloxy-γ-fagarine, with the systematic numbering used for NMR assignments, is presented below. Our subsequent analysis will correlate the signals from each spectroscopic technique to specific atoms and functional groups within this structure.

Sources

- 1. Irisolidone | CAS:2345-17-7 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability Profile of 7-Isopentenyloxy-gamma-fagarine

Authored by: A Senior Application Scientist

Foreword: The furoquinoline alkaloid, 7-Isopentenyloxy-gamma-fagarine, has garnered interest within the scientific community for its potential cytotoxic activities against various cancer cell lines.[1][2] As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for advancing from preclinical research to viable drug development. This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Isopentenyloxy-gamma-fagarine, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this guide presents a robust, scientifically-grounded approach to systematically determine its solubility and stability profile.

Physicochemical Properties of 7-Isopentenyloxy-gamma-fagarine

A foundational understanding of a compound's basic physicochemical properties is the first step in any comprehensive analysis. For 7-Isopentenyloxy-gamma-fagarine, the following information has been established:

| Property | Value | Source |

| Chemical Formula | C18H19NO4 | [3] |

| Molecular Weight | 313.4 g/mol | [3] |

| CAS Number | 23417-92-7 | [3] |

| Appearance | Solid powder (inferred from parent compound) | [4] |

| Known Solubility | Soluble in DMSO | [5][6] |

The parent compound, γ-fagarine, is reported to be soluble in a range of organic solvents including ether, chloroform, dichloromethane, ethyl acetate, and acetone, with limited solubility in water.[4][7] This suggests that 7-Isopentenyloxy-gamma-fagarine, with its additional lipophilic isopentenyloxy group, is likely to exhibit poor aqueous solubility.

A Systematic Approach to Solubility Determination

A comprehensive solubility profile is critical for formulation development, enabling the selection of appropriate vehicle systems for in vitro and in vivo studies. The following section outlines a systematic approach to determining the solubility of 7-Isopentenyloxy-gamma-fagarine in a variety of relevant solvents.

Rationale for Solvent Selection

The choice of solvents should be guided by their relevance to pharmaceutical and research applications. This includes aqueous buffers at physiologically relevant pH values, as well as organic solvents commonly used in formulation and analysis.

Experimental Protocol for Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

7-Isopentenyloxy-gamma-fagarine (>98% purity)

-

Selected solvents (see Table 2)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV system

Procedure:

-

Add an excess amount of 7-Isopentenyloxy-gamma-fagarine to a series of scintillation vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for at least 24-48 hours to ensure saturation is reached.

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 7-Isopentenyloxy-gamma-fagarine in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculate the solubility in mg/mL or µg/mL.

Proposed Solvents for Solubility Assessment

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in acidic conditions. |

| pH 4.5 (Acetate Buffer) | Represents the upper stomach and duodenum pH. | |

| pH 6.8 (Phosphate Buffer, Simulated Intestinal Fluid) | To assess solubility in the intestinal environment. | |

| pH 7.4 (Phosphate Buffered Saline, PBS) | Represents physiological pH. | |

| Organic Solvents | Dimethyl Sulfoxide (DMSO) | A common solvent for initial in vitro screening. |

| Ethanol | A pharmaceutically acceptable co-solvent. | |

| Propylene Glycol | A common vehicle for formulation. | |

| Polyethylene Glycol 400 (PEG 400) | A non-volatile, water-miscible co-solvent. | |

| Methanol | Useful for analytical method development. | |

| Acetonitrile | A common mobile phase component in HPLC. | |

| Dichloromethane | A volatile solvent for extraction and purification. | |

| Ethyl Acetate | A moderately polar solvent. |

Visualizing the Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Characterizing the Stability Profile: A Forced Degradation Approach

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11] These studies subject the compound to stress conditions that are more severe than accelerated stability testing.

Rationale for Forced Degradation Studies

The insights gained from forced degradation studies are multifaceted:

-

Identification of Degradation Products: Helps in understanding the chemical liabilities of the molecule.

-

Development of Stability-Indicating Methods: Ensures that the analytical method can separate the intact drug from its degradation products.

-

Elucidation of Degradation Pathways: Provides information on how the molecule might degrade under various conditions.

Experimental Design for Forced Degradation

The following table outlines the recommended stress conditions based on ICH guidelines.[8][9]

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | To evaluate susceptibility to base-catalyzed degradation. |

| Neutral Hydrolysis | Water at 60 °C for 24 hours | To determine the rate of hydrolysis at neutral pH. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | To investigate susceptibility to oxidation. |

| Thermal Degradation | Solid drug substance at 80 °C for 48 hours | To assess the impact of heat on the solid form. |

| Photostability | Solid drug substance exposed to ICH-compliant light source (UV and visible) | To determine sensitivity to light. |

Note: The duration and intensity of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.

Visualizing the Stability Testing Workflow

Caption: Forced Degradation Workflow.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.[12]

Proposed HPLC Method Parameters

The following starting parameters can be optimized to achieve good separation between 7-Isopentenyloxy-gamma-fagarine and its potential degradation products.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for separating moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier. |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes | To elute both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection Wavelength | To be determined by UV scan (e.g., 254 nm, 320 nm) | To maximize sensitivity for the parent compound and degradants. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Validation parameters include:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit

-

Quantitation Limit

-

Robustness

Conclusion

References

- MedCrave. (2016). Forced Degradation Studies.

- Real-Gene Labs. 7-Isopentenyloxy-gamma-fagarine [>98%].

- BioCat GmbH. 7-Isopentenyloxy-gamma-fagarine.

- National Center for Biotechnology Information. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- Rajput, P. A. (n.d.).

- Holler, T., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

- ResearchGate. (n.d.). Results of forced degradation studies.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

- Sobekbio Biosciences. 7-Isopentenyloxy-gamma-fagarine.

- Scintila. 7-Isopentenyloxy-gamma-fagarine.

- The Good Scents Company. gamma-fagarine, 524-15-2.

- BioCrick. gamma-Fagarine | CAS:524-15-2.

- Separation Science. (2024). Analytical Techniques In Stability Testing.

Sources

- 1. biocat.com [biocat.com]

- 2. 7-Isopentenyloxy-gamma-fagarine [sobekbio.com]

- 3. realgenelabs.com [realgenelabs.com]

- 4. gamma-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 7-Isopentenyloxy-gamma-fagarine - Scintila [scintila.cz]

- 6. 7-Isopentenyloxy-gamma-fagarine - Scintila [scintila.cz]

- 7. gamma-fagarine, 524-15-2 [thegoodscentscompany.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. ijrpp.com [ijrpp.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-Depth Technical Guide to 7-Isopentenyloxy-gamma-fagarine: A Furoquinoline Alkaloid with Cytotoxic Potential

Authored by [Your Name/Gemini], Senior Application Scientist

Foreword: In the ever-evolving landscape of oncological research and drug development, natural products continue to serve as a vital reservoir of novel chemical scaffolds with therapeutic potential. Among these, the furoquinoline alkaloids, a class of compounds predominantly found in the Rutaceae family of plants, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of a specific member of this class, 7-Isopentenyloxy-gamma-fagarine, intended for researchers, scientists, and professionals in the field of drug development. Herein, we delve into the historical context, physicochemical characteristics, biological activity, and the underlying mechanistic insights of this intriguing molecule, while also providing detailed experimental protocols to facilitate further investigation.

Introduction and Historical Context

7-Isopentenyloxy-gamma-fagarine belongs to the furoquinoline class of alkaloids, characterized by a fused furan and quinoline ring system. Its parent compound, gamma-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline), is a well-documented natural product isolated from various plants of the Rutaceae family, which is known for producing a rich array of alkaloids with a history of use in traditional medicine.[1][2] The isopentenyloxy moiety at the 7th position of the quinoline core is a structural feature that often enhances the biological activity of natural products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. For 7-Isopentenyloxy-gamma-fagarine, the following information is available:

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₄ | [5] |

| Molecular Weight | 313.35 g/mol | [5] |

| CAS Number | 23417-92-7 | [5] |

| Appearance | Inferred to be a solid | General knowledge of alkaloids |

| Solubility | Likely soluble in organic solvents like DMSO, ethanol, and chloroform | Inferred from typical alkaloid properties |

| UV-Vis Spectroscopy | Furoquinoline alkaloids typically exhibit an intense absorption band around 235 nm and a broad band in the 290-335 nm region. | General class characteristic |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic bands for the aromatic rings, ether linkages, and the C=N bond of the quinoline system. | General class characteristic |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra would provide the definitive structural elucidation, with characteristic shifts for the aromatic, furan, and isopentenyloxy protons and carbons. | General class characteristic |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. | General class characteristic |

Note: Detailed, experimentally determined physicochemical data such as melting point, and specific spectral data for 7-Isopentenyloxy-gamma-fagarine are not widely reported in publicly accessible literature and represent a gap in the current knowledge base.

Biological Activity and Mechanism of Action

The primary biological activity of interest for 7-Isopentenyloxy-gamma-fagarine is its cytotoxicity against various cancer cell lines. This has positioned it as a molecule of interest for further investigation in oncology.

Cytotoxic Activity

7-Isopentenyloxy-gamma-fagarine has demonstrated significant cytotoxic effects against a range of human cancer cell lines. A summary of its reported inhibitory concentrations (IC₅₀) is presented below:

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| MCF-7 | Breast Adenocarcinoma | 15.5 | [6] |

| Jurkat | T-cell Leukemia | 3.6 | [6] |

| Raji | Burkitt's Lymphoma | 1.5 | [6] |

| KG-1a | Acute Myelogenous Leukemia | Moderate to Low Cytotoxicity | [6] |

| HEp-2 | Cervical Carcinoma | Moderate to Low Cytotoxicity | [6] |

| HL-60/MX1 | Multidrug-Resistant Promyelocytic Leukemia | Higher activity than etoposide | [6] |

These findings indicate that 7-Isopentenyloxy-gamma-fagarine possesses potent cytotoxic activity, particularly against hematological malignancies, and is also effective against a multidrug-resistant cell line, suggesting a mechanism of action that may circumvent common drug resistance pathways.

Mechanism of Action: Induction of Apoptosis

While the precise molecular mechanism of 7-Isopentenyloxy-gamma-fagarine-induced cell death is yet to be fully elucidated, the activities of related furoquinoline alkaloids and other cytotoxic natural products strongly suggest the induction of apoptosis as a primary mechanism.[7] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.

The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.

Based on studies of similar compounds, the proposed mechanism of action for 7-Isopentenyloxy-gamma-fagarine likely involves:

-

Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from proliferating.

-

Induction of Apoptosis: It is hypothesized that 7-Isopentenyloxy-gamma-fagarine triggers the apoptotic cascade, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

-

Caspase Activation: The execution of apoptosis is mediated by effector caspases, such as caspase-3 and caspase-7. It is plausible that 7-Isopentenyloxy-gamma-fagarine treatment leads to the activation of these caspases.

The following diagram illustrates a plausible, though not yet definitively proven, signaling pathway for the induction of apoptosis by a cytotoxic agent like 7-Isopentenyloxy-gamma-fagarine.

Caption: Proposed intrinsic pathway of apoptosis induction by 7-Isopentenyloxy-gamma-fagarine.

Causality behind Experimental Choices: To investigate the apoptotic mechanism, researchers would typically employ a series of assays. A cell viability assay (like MTT) would first confirm the cytotoxic effect. Subsequently, flow cytometry with Annexin V/Propidium Iodide staining would be used to differentiate between apoptotic and necrotic cells. To confirm the involvement of caspases, a pan-caspase inhibitor would be used to see if it rescues the cells from death. Finally, western blotting or specific activity assays for key caspases (e.g., caspase-3, -8, -9) would be performed to delineate the specific apoptotic pathway.

Synthesis

A general retrosynthetic analysis is presented below:

Caption: A plausible retrosynthetic approach for 7-Isopentenyloxy-gamma-fagarine.

Experimental Logic: The choice of a Williamson ether synthesis for the final step is a common and reliable method for introducing an ether linkage. The formation of the furoquinoline core from a substituted aniline is a well-established strategy in heterocyclic chemistry, with several named reactions available to achieve this transformation. The specific reagents and conditions would need to be optimized for this particular target molecule.

Experimental Protocols

To facilitate further research on 7-Isopentenyloxy-gamma-fagarine, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity Assessment

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

7-Isopentenyloxy-gamma-fagarine

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 7-Isopentenyloxy-gamma-fagarine in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

-

Caption: Workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

7-Isopentenyloxy-gamma-fagarine is a furoquinoline alkaloid that exhibits promising cytotoxic activity against a variety of cancer cell lines, including those with multidrug resistance. Its potential as a lead compound for the development of novel anticancer agents warrants further investigation.

Key areas for future research include:

-

Isolation and Characterization: Definitive isolation from a natural source and comprehensive physicochemical characterization are crucial to establish a complete profile of the compound.

-